2-[(4-chloro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
2-[(4-chloro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains a triazoloquinazoline ring system and a pyrazole group.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, it has been proposed that the compound exerts its biological activity by modulating various signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and cancer progression, respectively.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chloro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It has also been shown to have antibacterial and antiviral properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-chloro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its versatility. It can be used in a range of biological assays to study various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure to ensure that the cells are not damaged.
Future Directions
There are several future directions for the study of 2-[(4-chloro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline. One potential area of research is the development of new therapeutic agents based on this compound. Another area of research is the study of the compound's mechanism of action and its interaction with various signaling pathways in cells. Additionally, the compound could be studied for its potential use in medical imaging and as a diagnostic agent for various diseases. Finally, the compound could be studied for its potential use in the treatment of viral infections, such as COVID-19.
Scientific Research Applications
2-[(4-chloro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. It has also been studied for its potential use as a diagnostic agent in medical imaging.
properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN6/c14-9-5-16-19(6-9)7-12-17-13-10-3-1-2-4-11(10)15-8-20(13)18-12/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFPVXWIGBHFKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CN4C=C(C=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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